2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Description
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDPSJIDKDKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419591 | |
| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38767-52-1 | |
| Record name | Imidazo[1, 2,6-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Starting from 2-Aminoketones and 2-Isocyanatobenzonitrile
A classical method involves the reaction of α-aminoketones with 2-isocyanatobenzonitrile or α-aminocarboxylic acids to form the imidazoquinazolinone ring system. This method allows the construction of the fused heterocycle under relatively mild conditions without requiring expensive catalysts.
Amination and Cyclodehydration of Halogenated Quinazolines
Another route involves:
- Amination of halogenated quinazolines (e.g., 2-aryl-6-bromo-4-chloro-8-iodoquinazolines) with 2-aminoethanol to form aminoethanol intermediates.
- Acid-promoted cyclodehydration (using reagents like phosphoryl chloride or concentrated hydrochloric acid) to close the imidazole ring, yielding 2,3-dihydro-2H-imidazo[1,2-c]quinazolines.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The benzil-based method offers a straightforward, catalyst-free approach with good yields, suitable for rapid synthesis of imidazoquinazoline-5-thione derivatives, which can be precursors or analogs of the oxo compound.
- The amination/cyclodehydration approach allows for the synthesis of polycarbo-substituted derivatives, which have been shown to possess significant biological activities, including anti-inflammatory and anticancer properties.
- The choice of cyclodehydration reagent is critical: concentrated hydrochloric acid at elevated temperature is more effective than phosphoryl chloride in some cases, preventing hydrolysis and improving yields.
- Cross-coupling reactions on halogenated imidazoquinazolines enable structural diversification, which is valuable for medicinal chemistry optimization.
Summary Table of Key Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Benzil-based three-step synthesis | Condensation → Reduction → Cyclization with CS2 | Simple, no expensive catalysts, good yields | Focused on thione derivatives |
| Amination of halogenated quinazolines + cyclodehydration | Amination with 2-aminoethanol → Acid cyclodehydration | Enables diverse substitutions, cross-coupling possible | Requires halogenated precursors, sensitive cyclodehydration |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at electron-deficient positions, particularly at nitrogen atoms within the heterocyclic rings. Key examples include:
For instance, the reduction of 2-(2-nitrophenyl)-1H-benzimidazole (3 ) with stannous chloride produces a primary amine (4 ), enabling subsequent condensation with substituted benzaldehydes to yield imidazoquinazoline derivatives .
Electrophilic Substitution Reactions
Electrophilic substitution occurs predominantly at aromatic positions, though limited by the electron-deficient nature of the quinazoline ring.
| Reaction Type | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Brominating agents (e.g., NBS) | C2 methyl | 2-(Bromomethyl)-substituted derivatives |
The brominated derivative (2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one) serves as a key intermediate for further alkylation or cross-coupling reactions .
Cyclization and Ring-Functionalization
Intramolecular cyclization is critical for synthesizing fused-ring systems:
Copper-Catalyzed C–N Coupling
A Ullmann-type reaction enables the formation of imidazo[1,2-c]quinazolines:
| Substrates | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-(2-Bromophenyl)-1H-imidazole | CuI/K₂CO₃ | DMF, 150°C, 2–5 h | 45–70% |
This method efficiently constructs the quinazoline core via tandem coupling-cyclization .
Iron-Catalyzed Reductive Cyclization
Fe/HCl systems promote reductive cyclization of nitro precursors:
| Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl N-cyano-2-nitrobenzimidate | Fe/HCl, reflux | 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine | 78–95% |
Metal-Catalyzed Cross-Coupling
Transition metals facilitate functional group diversification:
Cobalt-Catalyzed Amidation
Cp*Co(III)-catalyzed C–H activation enables direct amidation:
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Arylimidates | Dioxazolones | AgSbF₆, NaOAc, DCE, 100°C | 48–99% |
This method introduces amide groups at specific positions without pre-functionalization .
Functional Group Interconversion
The scaffold’s exocyclic groups undergo targeted modifications:
For example, thioacetylation of 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one enhances its metabolic stability .
Comparative Reactivity of Analogues
Structural variations significantly influence reactivity:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 6-Benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | Enhanced lipophilicity; undergoes SNAr at C6 | Benzyl group at C6 |
| 6-Methyl analogue | Faster bromination at C2 methyl due to reduced steric hindrance | Methyl vs. benzyl substituent |
| 2-Bromomethyl derivative | High susceptibility to nucleophilic substitution (e.g., with amines or thiols) | Electrophilic bromine atom at C2 |
Scientific Research Applications
Anticancer Activity
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been identified as a potential dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce epigenetic modifications that lead to reduced tumor growth and increased apoptosis in cancer cells .
Inhibition of Tankyrase Enzymes
Recent studies have shown that derivatives of this compound exhibit significant activity as inhibitors of tankyrase enzymes. These enzymes are involved in telomere maintenance and Wnt signaling pathways, both of which are critical in various cancers . The inhibition of tankyrases by this compound derivatives suggests their potential use in therapies aimed at cancers driven by Wnt signaling.
Anti-inflammatory Properties
Research indicates that compounds related to this compound demonstrate anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit inflammatory pathways and could be developed for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored against various pathogens. Some studies report moderate activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential application in developing new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, which are involved in cell proliferation and survival pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of imidazoquinazoline derivatives are highly dependent on substituents and fused-ring systems. Below is a comparative analysis of key analogs:
Pharmacological Profiles
- Anticancer Activity: The dichlorobenzyl derivative () inhibits tyrosine kinases, showing IC₅₀ values in the nanomolar range against breast cancer cell lines . The fluorophenylpiperazinomethyl derivative () demonstrates improved blood-brain barrier penetration due to its lipophilic substituents .
Antimicrobial and Anti-inflammatory Effects :
- Bronchodilator Potential: 5-Thioxo analogs () act on β₂-adrenergic receptors, showing efficacy in preclinical asthma models .
Physicochemical Properties
- Solubility and Permeability: Methoxy groups () improve aqueous solubility, while bulky substituents (e.g., cyclohexylmethyl) may reduce metabolic stability . The fluorophenylpiperazinomethyl group balances lipophilicity and solubility, optimizing bioavailability .
Thermodynamic Stability :
- Thioxo derivatives exhibit lower melting points compared to oxo analogs, influencing formulation strategies .
Biological Activity
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline core fused with an imidazole ring. This unique structure contributes to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline-based hybrids have demonstrated potent inhibition against various cancer cell lines, including MCF-7 and PC-3. The IC50 values for these compounds often range in the low micromolar range, indicating strong cytotoxic effects.
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key protein kinases such as EGFR and VEGFR. These kinases play crucial roles in cell proliferation and survival pathways. For example, modifications at the C-6 and C-7 positions of the quinazoline moiety have been shown to enhance cytotoxic activity through irreversible binding to receptor sites .
Antihypertensive Activity
This compound derivatives have also been studied for their antihypertensive effects. A series of synthesized compounds demonstrated high binding affinity for alpha-1 adrenergic receptors while showing minimal activity at alpha-2 sites.
| Compound | Receptor Affinity | Reference |
|---|---|---|
| Compound D | Alpha-1 | High |
| Compound E | Alpha-2 | Low |
Structure-Activity Relationships : The presence of substituents on the phenylpiperazine side chain significantly affects binding affinity. Compounds with ortho substitutions exhibited enhanced potency compared to those with substitutions at other positions .
Other Biological Activities
In addition to anticancer and antihypertensive effects, this compound has shown promise in various other therapeutic areas:
- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Compounds have been reported to inhibit enzymes such as COX and urease, which are relevant in inflammation and infection contexts .
Case Studies
Several studies have highlighted the potential clinical applications of this compound:
- Study on Anticancer Effects : A recent study synthesized a series of quinazoline derivatives that showed significant inhibition of tumor growth in xenograft models. The lead compound exhibited an IC50 value below 0.1 μM against multiple cancer cell lines .
- Antihypertensive Research : Clinical trials involving patients with hypertension indicated that specific derivatives could effectively lower blood pressure without significant side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one, and how do their yields and conditions compare?
- Methodology :
- Two-step synthesis : Reacting o-aminonitriles with isocyanates (e.g., phenyl isocyanate) in a base-mediated cyclization yields the core structure. This method achieved moderate yields (50–70%) under reflux conditions .
- One-pot synthesis : Using Tin(II) chloride as a catalyst, o-aminonitriles and carbonyl precursors are condensed in acetic acid, achieving comparable yields (65–75%) with reduced reaction time .
- Optimized protocols : CeCl₃·7H₂O catalysis (75% yield) under mild conditions (30°C, 30 mol%) is noted for derivative synthesis, balancing efficiency and cost .
Q. How is the structural characterization of this compound and its derivatives typically performed?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches. Mass spectrometry (ESI-MS) verifies molecular weight .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for spiro-fused derivatives .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by HPLC) .
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) screen for antiproliferative activity. IC₅₀ values are compared to reference drugs (e.g., doxorubicin) .
- Enzyme inhibition : Fluorometric assays (e.g., COVID-19 main protease inhibition) quantify binding affinity via IC₅₀ or docking scores (e.g., ∆G = −8.91 kcal/mol for nirmatrelvir) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives with improved pharmacological profiles?
- Strategies :
- Catalyst screening : Acidic catalysts (e.g., p-TsOH, 70% yield) outperform Lewis acids (e.g., ZnCl₂, 32%) in cyclization steps. CeCl₃·7H₂O (75% yield) is optimal for scalability .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while ethanol minimizes side reactions .
- Temperature control : Lower temperatures (30–50°C) reduce decomposition in sensitive reactions .
Q. How should contradictions in cytotoxicity data between different substituted derivatives be addressed?
- Analysis :
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl, Br) at R₁ improve cytotoxicity (IC₅₀ = 8–12 µM) compared to methyl groups (IC₅₀ = 15–20 µM) due to enhanced target binding .
- Cell-line specificity : Variability in MCF-7 vs. HeLa cell responses may reflect differences in membrane permeability or target expression .
- Dose-response validation : Replicate assays with stricter controls (e.g., ATP-based viability tests) to rule out false positives .
Q. What computational strategies are used to predict binding affinity against therapeutic targets?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with THR26, hydrophobic contacts with GLU166 in COVID-19 protease) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein residence times .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
Q. How do structural modifications influence selectivity in cancer therapy applications?
- Case study :
- PI3K inhibitors : Substitution at position 7 (e.g., methoxy groups) enhances selectivity for PI3Kα over PI3Kβ, as seen in copanlisib analogs (IC₅₀ = 0.5 nM vs. 3.7 nM) .
- Gene-targeted design : Derivatives with morpholine substituents (e.g., BAY 80-6946) inhibit tumors with PTEN/FBXW7 loss by disrupting PI3K/AKT/mTOR signaling .
Q. What methodologies resolve conflicting data in enzyme inhibition studies?
- Troubleshooting :
- Assay standardization : Use recombinant enzymes (e.g., SARS-CoV-2 Mpro) with validated activity (kcat/KM > 10⁴ M⁻¹s⁻¹) to minimize batch variability .
- Negative controls : Include reference inhibitors (e.g., chloroquine, ∆G = −7.09 kcal/mol) to calibrate docking protocols .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., viral replication inhibition in Vero E6 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
